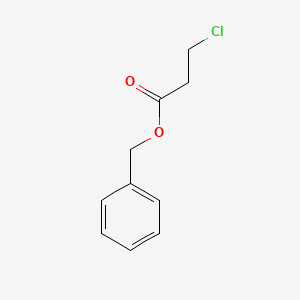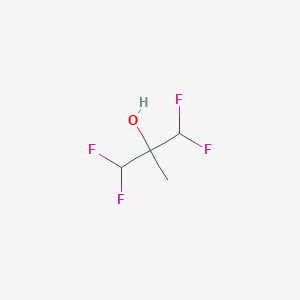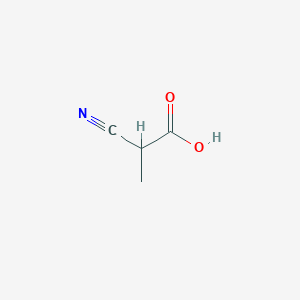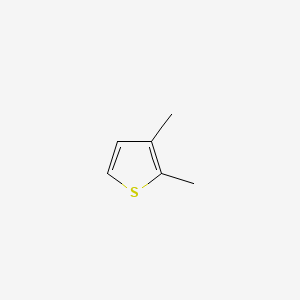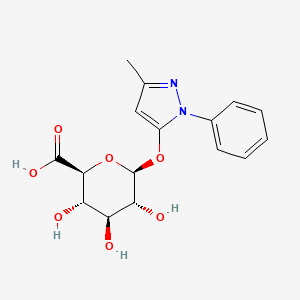
Norantipyrine glucuronide
概要
説明
Norantipyrine glucuronide is a metabolite of antipyrine, a compound used as a model drug to study drug metabolism and enzyme activity in the liver. This compound is formed through the glucuronidation process, where norantipyrine, a demethylated form of antipyrine, is conjugated with glucuronic acid. This process enhances the solubility of norantipyrine, facilitating its excretion from the body.
作用機序
Target of Action
Norantipyrine glucuronide is a major metabolite of antipyrine . Antipyrine is an analgesic and antipyretic that has been given by mouth and as ear drops . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .
Mode of Action
It is known that antipyrine, the parent compound, acts primarily in the cns, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, cox-1, cox-2, and cox-3 enzymes involved in prostaglandin (pg) synthesis .
Biochemical Pathways
This compound is formed as a result of the metabolism of antipyrine. The structure of this compound has been established as a 5-enol glucuronide . By analogy, a structure of 5-enol sulfate is proposed for norantipyrine sulfate .
Pharmacokinetics
In humans, about 25% of a dose of antipyrine (1200 mg) was excreted as this compound within 48 hours . The amount of norantipyrine sulfate was small . In rats, norantipyrine sulfate represented about 15–20% of the dose of antipyrine (40–50 mg kg −1); no this compound was formed .
Result of Action
It is known that antipyrine, the parent compound, acts primarily in the cns, increasing the pain threshold .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, pretreatment with 3-methylcholanthrene in rats substantially enhanced excretion of norantipyrine sulfate, whereas induction with phenobarbitone was without effect on the microsomal N-demethylation of antipyrine . The lability of free norantipyrine was examined under different conditions and contrasted with the relative stability of norantipyrine conjugates .
生化学分析
Biochemical Properties
Norantipyrine glucuronide interacts with various enzymes and proteins in the body. It is a product of the phase II metabolic reaction, specifically glucuronidation, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This process enhances the solubility of the compound, facilitating its excretion from the body .
Molecular Mechanism
The formation of this compound involves the addition of a glucuronic acid moiety to norantipyrine, a process catalyzed by UGTs . This modification significantly alters the properties of the parent compound, enhancing its water solubility and facilitating its elimination from the body .
Temporal Effects in Laboratory Settings
In humans, about 25% of a dose of antipyrine is excreted as this compound within 48 hours
Dosage Effects in Animal Models
In animal models, the formation and excretion of this compound vary with the dosage of antipyrine. In rats, norantipyrine sulphate represented about 15–20% of the dose of antipyrine (40–50 mg kg −1); no this compound was formed
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the conjugation of substances with glucuronic acid, enhancing their solubility and facilitating their excretion .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of norantipyrine glucuronide involves the enzymatic conjugation of norantipyrine with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. The process involves incubating norantipyrine with liver microsomes or recombinant enzymes in the presence of UDP-glucuronic acid. The product is then isolated and purified using chromatographic techniques.
化学反応の分析
Types of Reactions: Norantipyrine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to norantipyrine and glucuronic acid under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions or the presence of β-glucuronidase enzyme.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.
Major Products:
Hydrolysis: Norantipyrine and glucuronic acid.
Conjugation: this compound.
科学的研究の応用
Norantipyrine glucuronide is used extensively in scientific research to study drug metabolism and the activity of glucuronidation enzymes. Its applications include:
Pharmacokinetics: Understanding the metabolism and excretion of drugs.
Toxicology: Assessing the detoxification pathways of xenobiotics.
Enzyme Activity Studies: Investigating the activity and specificity of UDP-glucuronosyltransferase enzymes.
Biomarker Development: Serving as a biomarker for liver function and enzyme activity.
類似化合物との比較
4-Hydroxyantipyrine Glucuronide: Another metabolite of antipyrine formed through glucuronidation.
Norantipyrine Sulfate: A sulfate conjugate of norantipyrine.
3-Hydroxymethylantipyrine Glucuronide: A glucuronide conjugate of another antipyrine metabolite.
Uniqueness: Norantipyrine glucuronide is unique due to its specific formation from norantipyrine and its role as a major metabolite in the glucuronidation pathway of antipyrine. Its stability and solubility make it a valuable compound for studying drug metabolism and enzyme activity.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-7,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSVPEVBRMCCMG-JHZZJYKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217894 | |
| Record name | beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67566-02-3 | |
| Record name | Norantipyrine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067566023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


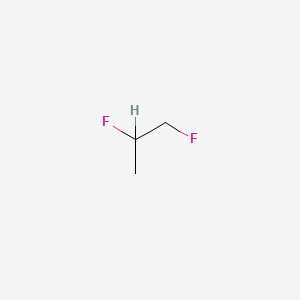
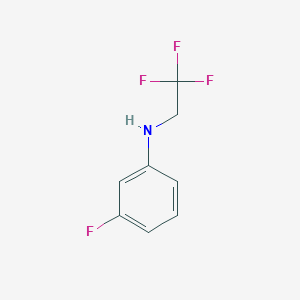

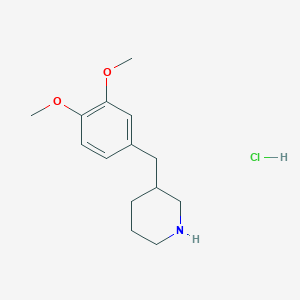
![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)
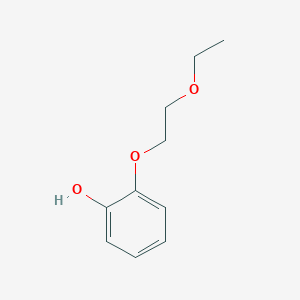
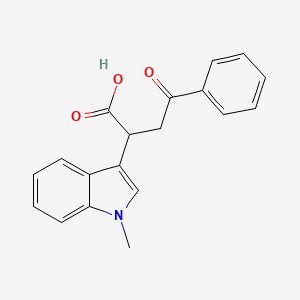
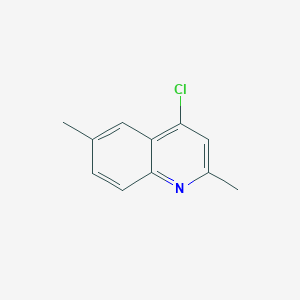
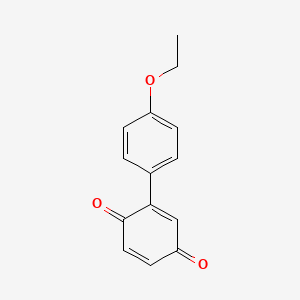
![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)
